molecular formula C22H41NO2 B12906948 4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- CAS No. 1323-47-3

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-

Cat. No.: B12906948
CAS No.: 1323-47-3
M. Wt: 351.6 g/mol
InChI Key: IMDOZEUBLKJMFF-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl-, also known as 2-(8-heptadecenyl)-4-methyl-2-oxazoline-4-methanol, is a heterocyclic organic compound. It is characterized by the presence of an oxazoline ring, which is a five-membered ring containing both nitrogen and oxygen atoms. This compound has a molecular formula of C23H43NO2 and a molecular weight of 365.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- typically involves the reaction of heptadecenylamine with glycidol in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow reactors and batch reactors, where temperature, pressure, and catalyst concentration are carefully controlled .

Chemical Reactions Analysis

Types of Reactions

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazoline derivatives, alcohols, and substituted oxazolines .

Scientific Research Applications

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- involves its interaction with specific molecular targets. The oxazoline ring can interact with enzymes and receptors, modulating their activity. The heptadecenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .

Comparison with Similar Compounds

Similar Compounds

  • 2-Heptadecyl-4-methyl-2-oxazoline-4-methanol
  • 2-(8-Heptadecenyl)-4-ethyl-2-oxazoline-4-methanol

Uniqueness

4-Oxazolinemethanol, 2-heptadecenyl-4-methyl- is unique due to its specific structural features, such as the presence of a heptadecenyl group and an oxazoline ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

1323-47-3

Molecular Formula

C22H41NO2

Molecular Weight

351.6 g/mol

IUPAC Name

[2-[(E)-heptadec-2-enyl]-4-methyl-5H-1,3-oxazol-4-yl]methanol

InChI

InChI=1S/C22H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-23-22(2,19-24)20-25-21/h16-17,24H,3-15,18-20H2,1-2H3/b17-16+

InChI Key

IMDOZEUBLKJMFF-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCC/C=C/CC1=NC(CO1)(C)CO

Canonical SMILES

CCCCCCCCCCCCCCC=CCC1=NC(CO1)(C)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.